Allyl 2-(butylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
Allyl 2-(butylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex chemical compound belonging to the pyridopyrimidine class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 2-(butylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step reactions that include the formation of key intermediates. One common route involves the alkylation of 2-(butylthio)pyridine with allyl bromide, followed by cyclization with 4-methoxybenzaldehyde and subsequent functionalization to introduce the carboxylate group. This process requires precise control of reaction conditions, such as temperature, pressure, and the use of suitable solvents and catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to maintain consistency and efficiency. Key steps in the industrial synthesis include the optimization of reaction parameters to maximize yield and minimize by-products. Catalysts and reagents are selected to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Allyl 2-(butylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride to convert ketones or other functional groups into alcohols or alkyl derivatives.
Substitution: This compound is susceptible to nucleophilic substitution reactions, where nucleophiles like amines or thiols can replace existing groups under appropriate conditions.
Common Reagents and Conditions
Reagents commonly used in these reactions include bases such as sodium hydroxide, acids like hydrochloric acid, and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). Reaction conditions often require controlled temperatures ranging from -20°C to 100°C, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, each contributing to the compound's versatility in synthetic chemistry.
Scientific Research Applications
Chemistry
In chemistry, this compound is utilized as a building block for the synthesis of complex molecules. Its functional groups enable diverse chemical transformations, making it valuable in organic synthesis and material science.
Biology and Medicine
In the realm of biology and medicine, Allyl 2-(butylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is studied for its potential pharmacological properties. Its unique structure allows it to interact with biological targets, potentially leading to the development of new therapeutic agents.
Industry
Industrial applications include the production of specialty chemicals and advanced materials. The compound's reactivity and functional diversity make it suitable for manufacturing processes that require precision and efficiency.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, it can modulate biological pathways and elicit specific effects. The carboxylate group and other functional groups play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Compared to other pyridopyrimidine derivatives, Allyl 2-(butylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate stands out due to its unique functionalization, which imparts distinct reactivity and potential applications. Similar compounds include:
2-(Butylthio)-4-oxo-5-phenylpyridopyrimidine
Allyl 5-(4-methoxyphenyl)pyridopyrimidine
Methyl 7-methyl-3,4,5,8-tetrahydropyridopyrimidine-6-carboxylate
Each of these compounds shares some structural similarities but differs in functional groups, affecting their reactivity and applications.
That’s a wrap on our chemical journey! Anything else you’re curious about?
Properties
IUPAC Name |
prop-2-enyl 2-butylsulfanyl-5-(4-methoxyphenyl)-7-methyl-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S/c1-5-7-13-31-23-25-20-19(21(27)26-23)18(15-8-10-16(29-4)11-9-15)17(14(3)24-20)22(28)30-12-6-2/h6,8-11,18H,2,5,7,12-13H2,1,3-4H3,(H2,24,25,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSAYAXSFTIBYDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2=C(C(C(=C(N2)C)C(=O)OCC=C)C3=CC=C(C=C3)OC)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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